molecular formula C13H19NO3S B2869427 Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate CAS No. 557777-07-8

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate

Cat. No.: B2869427
CAS No.: 557777-07-8
M. Wt: 269.36
InChI Key: PDGDGEIONXPJAB-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester at position 3, a pivalamido (tert-butyl amide) group at position 2, and methyl substituents at positions 4 and 5 of the thiophene ring. Its molecular formula is C₁₄H₂₁NO₃S, with a molecular weight of ~309.4 g/mol. This compound belongs to a class of thiophene carboxylates widely utilized in heterocyclic synthesis, particularly as intermediates for pharmaceuticals and bioactive molecules. The pivalamido group introduces significant steric bulk, which may enhance metabolic stability compared to smaller amides, while the methyl ester contributes to solubility and reactivity profiles .

Properties

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-7-8(2)18-10(9(7)11(15)17-6)14-12(16)13(3,4)5/h1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGDGEIONXPJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to form the thiophene ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically use automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the ester or amide groups, potentially using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxylate derivatives exhibit diverse biological and synthetic applications, heavily influenced by substituent variations. Below is a detailed analysis of structural analogues and their functional distinctions.

Structural Analogues and Ester Variations

The ester group (methyl vs. ethyl) and substituents at position 2 critically modulate physicochemical properties:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (C₁₀H₁₅NO₂S, MW 225.3 g/mol) features an ethyl ester and a primary amino group. Its smaller substituent facilitates reactivity in Gewald reactions to form thienopyrimidines, a scaffold noted for antimicrobial and anticancer activities .

Substituent Impact on Physicochemical Properties

  • Pivalamido Group : The tert-butyl amide in the target compound provides steric hindrance, reducing enzymatic degradation and enhancing lipophilicity (logP ~4.8 predicted) compared to smaller amides (e.g., acetamido in Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate , logP ~2.5) .
  • Electron-Withdrawing vs. Donating Groups: Derivatives with nitrobenzoyl substituents (e.g., Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate) exhibit electron-withdrawing effects, polarizing the thiophene ring and altering reactivity in electrophilic substitutions.

Data Table of Comparative Analysis

Compound Name (Example) Ester Group Position 2 Substituent Molecular Weight (g/mol) Key Features
Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate Methyl Pivalamido 309.4 High steric hindrance, enhanced lipophilicity (logP ~4.8)
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Ethyl Amino 225.3 Versatile intermediate for bioactive thienopyrimidines
Ethyl 4,5-dimethyl-2-(phenylcarbamothioylamino)... Ethyl Phenylcarbamothioylamino 378.5 Thiourea moiety for metal chelation; moderate solubility in polar solvents
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Diethyl Acetamido (position 5) 313.3 Increased polarity due to dicarboxylate; lower logP (~2.5)
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)... Ethyl 4-Nitrobenzamido 376.4 Electron-withdrawing nitro group; high reactivity in electrophilic substitution

Biological Activity

Methyl 4,5-dimethyl-2-pivalamidothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a pivalamide and methyl groups. Its molecular formula is C13H17N1O2SC_{13}H_{17}N_{1}O_{2}S, and it has a molecular weight of 253.35 g/mol. The structural features contribute to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H17N1O2SC_{13}H_{17}N_{1}O_{2}S
Molecular Weight253.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the pivalamide group enhances lipophilicity, allowing for better membrane permeability and potentially leading to increased bioavailability.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Study : In a study published in the Journal of Medicinal Chemistry, this compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that the compound could be a candidate for developing new antibiotics .
  • Anticancer Research : A recent investigation highlighted the compound's ability to inhibit proliferation in breast cancer cell lines (MCF-7). The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM .
  • Mechanistic Insights : Further research using flow cytometry indicated that the compound triggers apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c release from mitochondria .

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